Sec-butyl-(5-nitro-pyridin-2-yl)-amine
CAS No.:
Cat. No.: VC14109078
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | N-butan-2-yl-5-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-3-7(2)11-9-5-4-8(6-10-9)12(13)14/h4-7H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | CPCXMFKPCLHODI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1=NC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Sec-butyl-(5-nitro-pyridin-2-yl)-amine belongs to the class of aromatic amines, featuring a pyridine backbone with distinct substituents influencing its reactivity and interactions. The compound’s systematic name reflects its structure:
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Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.
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Nitro group (-NO₂): Positioned at the 5-carbon, this electron-withdrawing group directs electrophilic substitution reactions to the meta position and enhances the ring’s electrophilicity.
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Sec-butylamine (-NH-C(CH₂)₂CH₃): A branched alkylamine attached to the 2-carbon, contributing steric bulk and influencing solubility and pharmacokinetic properties.
The molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. Key structural analogs, such as N-(pyridin-2-yl)pyrimidin-2-amine derivatives , demonstrate how similar substituents modulate biological activity, particularly in kinase inhibition.
Synthetic Routes and Methodological Considerations
The synthesis of sec-butyl-(5-nitro-pyridin-2-yl)-amine likely involves multi-step reactions leveraging established organic chemistry techniques. Drawing from methodologies described for related pyridin-2-yl amines , two plausible synthetic pathways emerge:
Physicochemical Properties and Stability
While experimental data for sec-butyl-(5-nitro-pyridin-2-yl)-amine are scarce, inferences from structurally related compounds provide insights:
The nitro group enhances thermal stability but may render the compound sensitive to strong reducing agents, necessitating storage under inert conditions.
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